molecular formula C11H11NO5S B13364097 Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13364097
M. Wt: 269.28 g/mol
InChI Key: NZKDPGJNWIYGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a benzene ring fused to an isothiazole ring, with an ethyl ester and a methoxy group attached to the structure The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol in the presence of a base to yield the ethyl ester. The final step involves the cyclization of the ester with a suitable sulfur source, such as sulfur dichloride, to form the isothiazole ring with the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the positions on the benzene and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.

Scientific Research Applications

Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isothiazole ring and the 1,1-dioxide functionality can influence the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide: Similar structure with a methyl ester instead of an ethyl ester.

    5-Methoxybenzo[d]isothiazole-3-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide: Similar structure without the methoxy group.

Uniqueness

This compound is unique due to the combination of the ethyl ester, methoxy group, and 1,1-dioxide functionality

Properties

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

ethyl 5-methoxy-1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C11H11NO5S/c1-3-17-11(13)10-8-6-7(16-2)4-5-9(8)18(14,15)12-10/h4-6H,3H2,1-2H3

InChI Key

NZKDPGJNWIYGMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)OC

Origin of Product

United States

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